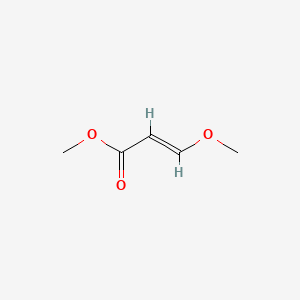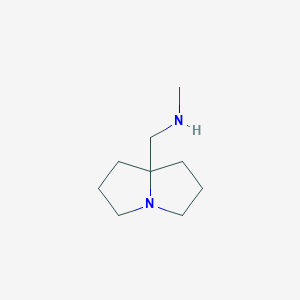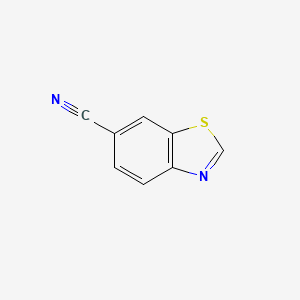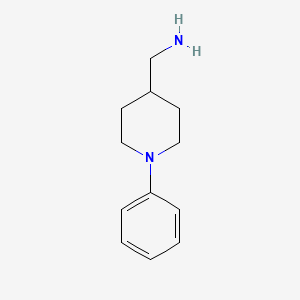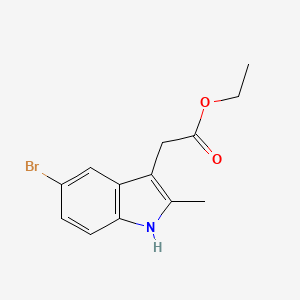
2-(5-溴-2-甲基-1H-吲哚-3-基)乙酸乙酯
描述
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a chemical compound with the empirical formula C13H12BrNO3 . It is a solid substance and is part of a class of compounds known as indole derivatives .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate includes a bromine atom, which is likely to influence its reactivity. The presence of the ethyl ester group (COOC2H5) and the indole ring also contribute to its chemical properties .Physical And Chemical Properties Analysis
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a solid substance . Its molecular weight is 296.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources retrieved.科学研究应用
癌症治疗
吲哚衍生物,例如2-(5-溴-2-甲基-1H-吲哚-3-基)乙酸乙酯,越来越被认为具有治疗癌症的潜力。 它们可以作为靶向癌细胞的生物活性化合物,因为它们能够干扰细胞生物学并诱导细胞凋亡 .
微生物感染
这些化合物也表现出抗菌特性,使其在开发新型抗生素方面具有价值。 它们对多种微生物的活性可以用于治疗对目前治疗方法有耐药性的感染 .
神经系统疾病
吲哚部分是中枢神经系统中活性化合物中常见的一种结构。 研究表明,2-(5-溴-2-甲基-1H-吲哚-3-基)乙酸乙酯的衍生物可用于开发治疗各种神经系统疾病的方法 .
有机合成
在有机化学领域,2-(5-溴-2-甲基-1H-吲哚-3-基)乙酸乙酯用作合成复杂分子的构建块。 它的反应性允许构建天然产物和药物中普遍存在的多种杂环结构 .
抗HIV研究
吲哚衍生物已被研究用于其作为抗HIV剂的潜力。 新型吲哚基和氧代色烯基黄酮衍生物的分子对接研究,其与2-(5-溴-2-甲基-1H-吲哚-3-基)乙酸乙酯具有相似的核心结构,在这个领域显示出希望 .
绿色化学
吲哚衍生物的合成符合绿色化学的原则,旨在减少化学制造对环境的影响。 2-(5-溴-2-甲基-1H-吲哚-3-基)乙酸乙酯可以使用最大限度地减少使用有害物质和产生废物的方法合成 .
未来方向
The future research directions for Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by indole derivatives , these compounds may have potential for development into new therapeutic agents.
作用机制
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate are currently unknown . Indole derivatives, to which this compound belongs, are known to play significant roles in various biological processes
Result of Action
Indole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anti-HIV-1 activity . .
生化分析
Biochemical Properties
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to specific receptors on cell membranes, modulating their function and triggering downstream signaling cascades . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases where these pathways are dysregulated.
Cellular Effects
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate exerts various effects on different cell types and cellular processes. It has been shown to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Moreover, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell survival and proliferation . The compound also modulates gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy . Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic potential .
Subcellular Localization
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biological effects .
属性
IUPAC Name |
ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAIWTYKMSIQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444848 | |
| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72016-68-3 | |
| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)
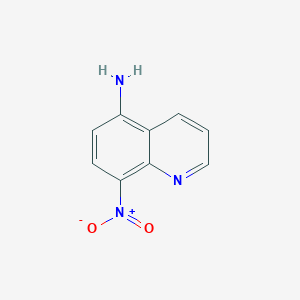
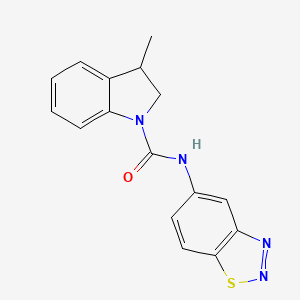
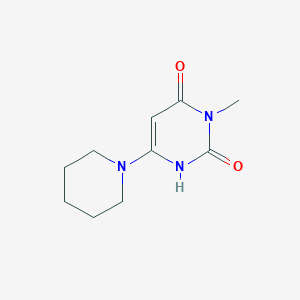
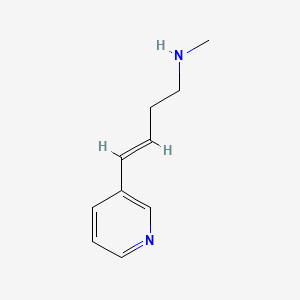

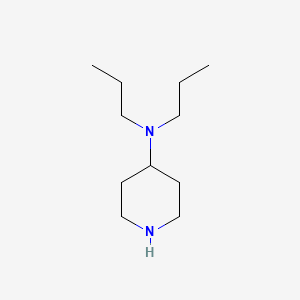
![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)
![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)

